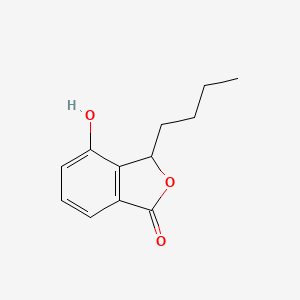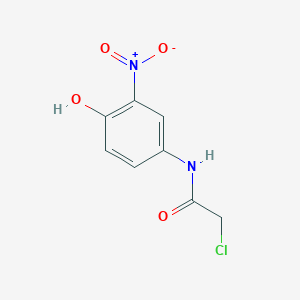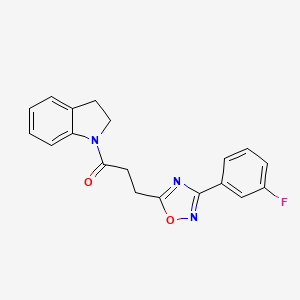
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- is a chemical compound with the molecular formula C12H16O3 It is a derivative of isobenzofuranone, characterized by the presence of a butyl group at the 3-position and a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- can be achieved through several synthetic routes. One common method involves the reaction of isobenzofuranone with butyl Grignard reagent, followed by oxidation to introduce the hydroxyl group at the 4-position. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10 to 0°C for the Grignard reaction, followed by room temperature for oxidation
Reagents: Butyl magnesium bromide (Grignard reagent), oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)
Industrial Production Methods
In an industrial setting, the production of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the isobenzofuranone ring can be reduced to form alcohols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, DMP, or Jones reagent can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-butyl-4-oxo-1(3H)-isobenzofuranone or 3-butyl-4-carboxy-1(3H)-isobenzofuranone.
Reduction: Formation of 3-butyl-4-hydroxy-1,2-dihydroisobenzofuran.
Substitution: Formation of various 3-substituted isobenzofuranone derivatives.
Aplicaciones Científicas De Investigación
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the butyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1(3H)-Isobenzofuranone, 3-methyl-4-hydroxy-
- 1(3H)-Isobenzofuranone, 3-ethyl-4-hydroxy-
- 1(3H)-Isobenzofuranone, 3-propyl-4-hydroxy-
Uniqueness
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The butyl group enhances the compound’s hydrophobicity, potentially affecting its solubility, reactivity, and biological activity.
Propiedades
Número CAS |
74459-23-7 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-butyl-4-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-7-10-11-8(12(14)15-10)5-4-6-9(11)13/h4-6,10,13H,2-3,7H2,1H3 |
Clave InChI |
JQSVHBFDZXZENO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C2=C(C=CC=C2O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)
methanone](/img/structure/B14078749.png)

![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)






![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)

